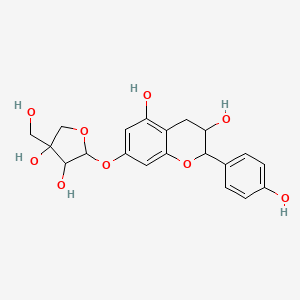

Afzelechin 7-apioside

Description

Contextualization of Flavan-3-ol (B1228485) Glycosides within Phytochemistry

Flavan-3-ols, a subgroup of flavonoids, are a structurally diverse class of natural compounds widely distributed throughout the plant kingdom. wikipedia.org They are characterized by a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton and are integral to plant defense mechanisms. wikipedia.org Unlike many other flavonoids, flavan-3-ols rarely occur as glycosides in their most common forms, such as catechin (B1668976) and epicatechin. mdpi.com However, the glycosidic forms, known as flavan-3-ol glycosides, represent a significant area of phytochemical research. These compounds are formed by the attachment of a sugar moiety to the flavan-3-ol aglycone. This glycosylation can occur at various positions on the flavan-3-ol structure, leading to a wide array of derivatives with potentially altered chemical and biological properties. mdpi.comtandfonline.com

The study of flavan-3-ol glycosides is crucial for several reasons. The addition of a sugar molecule can significantly impact the solubility, stability, and bioavailability of the parent flavan-3-ol. nih.gov Furthermore, the nature of the sugar and the position of the glycosidic bond can influence the compound's biological activity. Researchers have isolated and characterized numerous flavan-3-ol glycosides from various plant sources, including the bark of Cinnamomum cassia, the stems of Rhizophora stylosa, and the rhizomes of Polypodium vulgare. tandfonline.comjst.go.jpresearchgate.net These investigations contribute to a deeper understanding of plant metabolism and the chemical diversity of natural products. mdpi.com

Structural Classification and Unique Characteristics of Afzelechin 7-Apioside

This compound is classified as a flavan-3-ol glycoside. evitachem.com Its core structure is afzelechin, a flavan-3-ol aglycone. The defining feature of this compound is the presence of an apiose sugar molecule attached at the 7-position of the afzelechin A-ring. jst.go.jpscispace.com Apiose is a rare, branched-chain pentose (B10789219) sugar, and its presence is a unique characteristic of this particular glycoside. The full name, (+)-afzelechin-7-O-β-D-apiofuranoside, specifies the stereochemistry and the furanose form of the apiose sugar. researchgate.net

The structure of afzelechin itself possesses two chiral centers at the C-2 and C-3 positions of the C-ring, leading to different stereoisomers. mdpi.com The glycosidic linkage with apiose at the 7-hydroxyl group further adds to the structural complexity of the molecule. This specific substitution pattern distinguishes this compound from other flavan-3-ol glycosides where more common sugars like glucose or rhamnose are attached at different positions. mdpi.comtandfonline.com The structural elucidation of this compound has been accomplished using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), which was instrumental in determining the precise location of the apiose attachment. jst.go.jpscispace.com

Significance of this compound in Current Natural Products Research

This compound is a subject of interest in natural products research due to its unique structure and its presence in various plant species. It has been isolated from plants such as Polypodium glycyrrhiza and Polypodium vulgare. researchgate.netevitachem.comjst.go.jp One of the notable properties reported for this compound is its bitter taste, which was a key factor in its initial isolation from Polypodium glycyrrhiza. jst.go.jpnih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

114590-44-2 |

|---|---|

Formule moléculaire |

C20H22O9 |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

7-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |

InChI |

InChI=1S/C20H22O9/c21-8-20(26)9-27-19(18(20)25)28-12-5-14(23)13-7-15(24)17(29-16(13)6-12)10-1-3-11(22)4-2-10/h1-6,15,17-19,21-26H,7-9H2 |

Clé InChI |

BJBAEYMVZJJUEM-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)O)O |

melting_point |

135 - 137 °C |

Description physique |

Solid |

Origine du produit |

United States |

Occurrence and Distribution of Afzelechin 7 Apioside in Biological Systems

Identification in Pteridophytes (Ferns)

The presence of Afzelechin 7-apioside has been documented in the fern family Polypodiaceae.

Research into the chemical constituents of the common polypody fern, Polypodium vulgare L., has led to the successful isolation of this compound. In one study, a water extract prepared from the rhizomes of the fern was subjected to fractionation and various chromatographic techniques. This process resulted in the isolation of (+)-afzelechin-7-O-β-d-apiofuranoside. researchgate.net The structural confirmation of the compound was achieved through high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) as well as one-dimensional and two-dimensional NMR spectroscopy. researchgate.net

Table 1: Flavan-3-ol (B1228485) Derivatives Isolated from Polypodium vulgare Rhizomes

| Compound Name | Type |

|---|---|

| (+)-afzelechin | Aglycone |

| (+)-afzelechin-7-O-α-l-arabinofuranoside | Glycoside |

| (+)-afzelechin-7-O-β-d-apiofuranoside | Glycoside |

| (+)-catechin-7-O-α-l-arabinofuranoside | Glycoside |

This table is based on findings from a study on the water extract of Polypodium vulgare L. rhizomes. researchgate.net

This compound has also been identified in Polypodium glycyrrhiza, commonly known as the licorice fern. knapsackfamily.comnaturalproducts.netwikipedia.org In this fern, the compound, specifically (+)-afzelechin-7-O-β-D-apioside, is noted as a bitter-tasting constituent. jst.go.jpnih.govbioone.org Its structure was elucidated using the selective INEPT NMR technique. jst.go.jpscispace.com The presence of this bitter compound contrasts with the sweet-tasting compounds also found in the rhizomes of this fern. nih.gov

Detection in Angiosperms

The occurrence of this compound extends to flowering plants, where it has been detected in various families.

Metabolomic studies on apple cultivars have revealed the presence of this compound. In the apple cultivar 'Nicoter' (commercially known as Kanzi®), this compound was identified as part of the phenylpropanoid pathway. mdpi.com Research investigating the effects of crop load on apple spur buds found that the levels of this compound, along with other flavonoids like quercetin (B1663063) and kaempferol, increased in trees bearing a high crop load ("ON" trees). horticulture.com.au This suggests a potential role for the compound in the physiological responses of the plant to reproductive stress. mdpi.com

Table 2: Selected Flavonoids Identified in 'Nicoter' Apple Buds

| Compound Name | Chemical Class |

|---|---|

| This compound | Flavan-3-ol glycoside |

| Naringenin (B18129) | Flavanone (B1672756) |

| Kaempferol | Flavonol |

| Quercetin | Flavonol |

This table highlights some of the flavonoids detected in metabolomic studies of 'Nicoter' apple buds. mdpi.comhorticulture.com.au

This compound has been identified in extracts of Eriosema montanum, a plant belonging to the legume family (Fabaceae). researchgate.netnih.gov In a study analyzing the methanolic extract of this plant, LC-MS profiling tentatively identified this compound among numerous other phytochemicals. nih.govmdpi.com The compound was one of many flavonoids, terpene glycosides, and other phenolics found in the extract. mdpi.com

Table 3: Representative Compounds Identified in Eriosema montanum Methanolic Extract

| Compound Name | Chemical Class |

|---|---|

| This compound | Flavan-3-ol |

| Genistin | Isoflavone |

| Luteolin 7-glucoside | Flavone glycoside |

| Neryl rhamnosyl-glucoside | Terpene glycoside |

This table shows a selection of compounds identified via LC-MS profiling of Eriosema montanum extracts. researchgate.netmdpi.com

The application of modern analytical techniques to traditional medicine has led to the identification of this compound in complex herbal formulations. The compound was detected through LC-MS analysis in extracts of the "Aum-Ma-Rit" recipe, a traditional Thai medicine used for gastrointestinal disorders. semanticscholar.org this compound was one of five compounds found to be present in all four variations of the formula extracts that were studied, highlighting it as a consistent chemical marker in this traditional preparation. semanticscholar.org

Chemodiversity and Variability of this compound Across Plant Species

This compound, a flavan-3-ol glycoside, demonstrates a notable yet specific distribution across the plant kingdom. Research has identified its presence in various, often unrelated, plant species, highlighting its chemodiversity. The compound has been isolated from ferns, flowering plants, and has even been detected in bee pollen, indicating its transfer from plants to other biological systems.

Detailed phytochemical analyses have confirmed the occurrence of (+)-afzelechin-7-O-β-D-apiofuranoside in the rhizomes of the fern Polypodium vulgare L. researchgate.net. In this plant, it co-occurs with other flavan-3-ol glycosides such as (+)-catechin-7-O-β-D-apiofuranoside, showcasing the diversity of flavonoid structures within a single plant. researchgate.net Another fern, Selliguia feei, is also known to contain (+)-afzelechin 7-O-β-D-apioside, where it is noted as a bitter-tasting constituent. nih.gov

The presence of this compound extends to angiosperms. For instance, it has been identified in the leaves of Eriosema montanum, a member of the Fabaceae family. mdpi.com Furthermore, metabolomic profiling of apple buds (Malus domestica) has revealed the presence of this compound, with its abundance being influenced by the crop load on the tree. nih.gov This suggests that the biosynthesis and accumulation of this compound can be subject to physiological and environmental factors, leading to variability within the same species.

Interestingly, this compound has also been detected in bee pollen from the lotus (B1177795) (Nelumbo nucifera), which indicates that this compound is present in the nectar or pollen of the lotus flower and is foraged by bees. researchgate.net Its presence has also been noted in a traditional herbal formula, designated R-AMR2.2, although the specific plant source within the mixture was not identified. semanticscholar.org

The following table summarizes the documented occurrences of this compound in different plant species based on scientific literature.

| Plant Species | Family | Plant Part | Method of Identification | Reference |

| Polypodium vulgare L. | Polypodiaceae | Rhizomes | HR-ESI-MS, 1D and 2D NMR | researchgate.net |

| Selliguia feei Bory | Polypodiaceae | Rhizomes | Not specified in snippet | nih.gov |

| Eriosema montanum Baker f. | Fabaceae | Whole Plant (methanolic extract) | LC-MS | mdpi.com |

| Malus domestica (Apple) | Rosaceae | Buds | Metabolomics Profiling | nih.gov |

| Nelumbo nucifera (Lotus) | Nelumbonaceae | Bee Pollen | UPLC-Triple-TOF-MS | researchgate.net |

Isolation and Purification Methodologies for Afzelechin 7 Apioside

Extraction Techniques from Diverse Plant Matrices

The initial step in isolating Afzelechin 7-apioside involves its extraction from plant tissues. The choice of solvent and extraction conditions is critical for efficiently liberating the molecule from the cellular matrix while minimizing degradation and the co-extraction of interfering substances.

Both aqueous and organic solvents are employed for the extraction of flavan-3-ol (B1228485) glycosides like this compound. Due to the presence of a sugar moiety (apiose), this compound exhibits increased polarity compared to its aglycone, afzelechin. This polarity influences the choice of extraction solvents.

Aqueous Extraction : Water is a primary solvent used for extracting polar glycosides. In a study on Polypodium vulgare L. rhizomes, a water extract was successfully used as the starting point for the isolation of (+)-afzelechin-7-O-β-d-apiofuranoside. nih.gov High-temperature aqueous extraction methods can also increase the yield of extractable organic matter. mdpi.com However, purely aqueous extractions may yield lower quantities of certain compounds compared to solvent-based methods. researchgate.net

Organic Solvent Extraction : Alcohols, particularly methanol (B129727) and ethanol (B145695), often mixed with water, are highly effective for extracting phenolic compounds. researchgate.net An ethanol-water mixture is a common choice, as it can efficiently solubilize a wide range of polar and moderately polar compounds. openresearchafrica.org For general flavonoid extraction, maceration with 96% ethanol has been utilized. jmp.ir The use of solvent mixtures, such as 80% methanol, is often a compromise to effectively extract a broad range of secondary metabolites. scispace.com

The selection between aqueous and organic solvents depends on the specific plant matrix and the desired purity of the initial crude extract.

Maximizing the yield of this compound requires the systematic optimization of several extraction parameters. Non-optimized conditions can lead to compound degradation or inefficient extraction. researchgate.net Key variables include the solvent-to-solid ratio, extraction time, temperature, and solvent concentration.

Response Surface Methodology (RSM) is a common statistical approach to optimize these conditions simultaneously. nih.govnih.gov General findings for optimizing the extraction of phenolic compounds provide a framework applicable to this compound.

Solvent Concentration : The polarity of the solvent mixture is crucial. For many polyphenols, an ethanol concentration between 60% and 80% (v/v) in water provides the highest recovery. openresearchafrica.org

Solid-to-Liquid Ratio : A higher ratio of solvent to plant material generally enhances extraction efficiency by creating a larger concentration gradient. openresearchafrica.org Ratios such as 1:12 to 1:30 (g/mL) have been found to be optimal in various studies. openresearchafrica.orgnih.gov

Temperature : Increasing the temperature can improve solvent viscosity and diffusion rates, enhancing extraction. However, excessive heat can degrade thermolabile compounds like flavan-3-ols. Optimal temperatures are often found in the range of 45°C to 65°C. openresearchafrica.orgscispace.com

Extraction Time : The duration of extraction must be sufficient to allow for complete diffusion of the target compound into the solvent. Studies have identified optimal times ranging from approximately 95 minutes to several hours. scispace.comnih.gov

The following table summarizes typical ranges for optimizing the extraction of phenolic glycosides.

| Parameter | Optimized Range | Rationale |

| Solvent Concentration | 60-80% Ethanol or Methanol in Water | Balances polarity to efficiently dissolve glycosides while minimizing extraction of highly non-polar impurities. |

| Solid-to-Liquid Ratio | 1:12 - 1:30 g/mL | Ensures a sufficient concentration gradient to drive the compound from the plant matrix into the solvent. |

| Temperature | 45 - 65 °C | Increases solubility and diffusion rates without causing significant thermal degradation of the flavan-3-ol structure. |

| Extraction Time | 90 - 240 minutes | Allows adequate time for the solvent to penetrate the plant tissue and for the compound to diffuse out. |

This table presents generalized data from studies on phenolic compounds and may require specific optimization for this compound. openresearchafrica.orgscispace.comnih.gov

Chromatographic Separation and Enrichment Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from other co-extracted substances.

Macroporous resin column chromatography is a highly effective and scalable technique for the initial enrichment of flavonoids from crude extracts. nih.gov These resins function on the principle of adsorption, where compounds are retained on the solid support and then selectively eluted.

In the successful isolation of this compound from Polypodium vulgare, the initial aqueous extract was fractionated on a resin column. A mixture containing flavan-3-ol derivatives was subsequently obtained by eluting the column with 60% methanol. nih.gov Resins like AB-8 have proven effective for purifying total flavonoids, achieving a significant increase in purity with a high recovery yield. nih.gov The process typically involves loading the extract, washing with deionized water to remove highly polar impurities like sugars and salts, and then eluting the target compounds with an ethanol or methanol gradient. nih.gov

For final purification to achieve high-purity this compound, more advanced and higher-resolution techniques are necessary.

Preparative High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a high-resolution liquid-solid chromatography technique widely used for purifying specific compounds from complex mixtures. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. mdpi.com Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. researchgate.netresearchgate.net This technique was used in the final purification steps for flavan-3-ol derivatives from Polypodium vulgare. nih.gov

Counter-Current Chromatography (CCC) : CCC is a support-free liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support. nih.govresearchgate.net This method is particularly gentle and well-suited for separating polar compounds. The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. nih.gov CCC can be used to process large amounts of crude extract, often without extensive pre-purification. nih.gov

The following table compares the key features of preparative HPLC and CCC.

| Feature | Preparative HPLC | Counter-Current Chromatography (CCC) |

| Principle | Liquid-Solid Adsorption/Partition | Liquid-Liquid Partition |

| Stationary Phase | Solid Support (e.g., Silica, C18) | Liquid Phase Held by Centrifugal Force |

| Key Advantage | High Resolution, Fast Separation | No Irreversible Adsorption, High Sample Loading |

| Main Challenge | Potential for Irreversible Adsorption | Solvent System Selection can be Complex |

This table is based on comparative studies of the two techniques. nih.gov

A significant challenge in the purification of this compound is its separation from structurally similar compounds that are often present in the same plant source. The crude extract of Polypodium vulgare, for instance, contains a variety of flavan-3-ol derivatives. nih.gov

The primary co-occurring compounds that complicate separation include:

Structurally Similar Glycosides : (+)-Catechin-7-O-β-d-apiofuranoside was isolated alongside this compound. nih.gov This compound differs only by a single hydroxyl group on the B-ring of the flavan-3-ol skeleton, giving it very similar polarity and chromatographic behavior.

Isomeric Glycosides : (+)-Afzelechin-7-O-α-l-arabinofuranoside was also identified. nih.gov This compound is an isomer of this compound, having the same aglycone but a different sugar moiety (arabinose instead of apiose), leading to slight differences in polarity that require high-resolution chromatography to resolve.

Aglycones and Other Flavan-3-ols : The parent aglycone, (+)-afzelechin, and other related compounds like (+)-catechin glycosides are also present, further increasing the complexity of the mixture. nih.gov

These slight structural variations necessitate the use of highly efficient, multi-step chromatographic procedures, combining techniques like resin chromatography with preparative HPLC or CCC to achieve the separation of this compound in a highly purified form. nih.goviiste.org

Structural Elucidation and Spectroscopic Characterization of Afzelechin 7 Apioside

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H and ¹³C NMR) for Primary Structure Assignment

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the primary structure of a compound. For Afzelechin 7-apioside, these spectra would reveal the chemical shifts of each proton and carbon atom, offering insights into their chemical environment. While ¹H and ¹³C NMR data for the afzelechin aglycone are available from studies on related compounds, specific assignments for the complete glycoside, including the apiose sugar, are not documented in accessible literature. The presence of the apiosyl group would introduce a unique set of signals in both the ¹H and ¹³C NMR spectra, and their precise chemical shifts and coupling constants would be crucial for confirming the structure.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and determining the stereochemistry of a molecule.

HSQC and HMBC for Glycosidic Linkage Confirmation

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, shows correlations between protons and carbons that are two or three bonds apart. These techniques would be instrumental in confirming the glycosidic linkage between the afzelechin core and the apiose sugar. Specifically, an HMBC correlation between the anomeric proton of apiose and the C-7 carbon of the afzelechin A-ring would definitively establish the site of glycosylation. However, published HSQC and HMBC data for this compound could not be located.

Selective INEPT NMR for Site of Glycosylation Determination

Selective Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is a powerful NMR technique used to determine long-range proton-carbon couplings, which can be invaluable for identifying the site of glycosylation. By selectively irradiating the anomeric proton of the sugar, one could observe an enhanced signal for the carbon atom to which it is attached through the glycosidic bond. This would provide unambiguous evidence for the 7-O-apiosyl linkage. Unfortunately, there are no available reports of selective INEPT experiments being performed on this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry with electrospray ionization is the standard method for obtaining an accurate mass measurement of a natural product, which in turn allows for the determination of its elemental composition. For this compound, an HR-ESI-MS analysis would be expected to yield a molecular ion that corresponds to its chemical formula, C₂₀H₂₂O₉. While the theoretical mass can be calculated, specific experimental HR-ESI-MS data, including observed mass and fragmentation patterns for this compound, are not present in the surveyed scientific literature. A detailed fragmentation analysis would be expected to show the loss of the apiose moiety (a neutral loss of 132 Da), providing further evidence for the glycosidic structure.

LC-MS Profiling for Compound Identification in Complex Extractshmdb.cawikipedia.orgmdpi.comnih.govresearchgate.netmdpi.combeilstein-journals.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and profiling of secondary metabolites, such as this compound, in complex plant extracts. researchgate.netnih.gov This method allows for the separation of individual components in a mixture, followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govresearchgate.net

In a typical LC-MS analysis of a plant extract, the sample is first subjected to chromatographic separation, usually on a reversed-phase column. This separates the compounds based on their polarity. The eluent from the chromatography column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids, as it is a soft ionization method that typically produces intact molecular ions.

The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to specifically look for the expected molecular ion of this compound. For more definitive identification, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern of a flavonoid glycoside typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and another corresponding to the sugar moiety. This characteristic fragmentation provides strong evidence for the identity of the compound. frontiersin.orgekb.eg

Representative LC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | Variable, dependent on LC conditions |

| [M-H]⁻ (m/z) | 405.11 |

| Major MS/MS Fragments (m/z) | 273.07 ([Afzelechin-H]⁻), 137.02, 125.02 |

Note: This table is a representation compiled from general knowledge of flavonoid LC-MS analysis and is intended for illustrative purposes.

Chiral Analysis and Absolute Configuration Determination

The determination of the absolute configuration of this compound is essential for understanding its biological activity, as different stereoisomers can have different physiological effects. Several methods can be employed for this purpose.

One of the most powerful techniques for determining the absolute configuration of chiral molecules in solution is Circular Dichroism (CD) spectroscopy. researchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, and by comparing the experimentally measured spectrum with theoretically calculated spectra for the different possible stereoisomers, the absolute configuration can be determined.

Chiral chromatography is another important tool for the analysis of stereoisomers. mdpi.com Using a chiral stationary phase, it is possible to separate the different stereoisomers of this compound. This allows for the isolation of individual stereoisomers for further characterization and biological testing.

While specific studies on the chiral analysis and absolute configuration of this compound were not found in the provided search results, the general principles and techniques described above are widely applied to the stereochemical analysis of flavonoids and other natural products. nih.gov

Biosynthetic Pathways and Metabolic Interconnections of Afzelechin 7 Apioside

Position within the Shikimate and Phenylpropanoid Biosynthetic Pathways

The journey to synthesizing afzelechin 7-apioside originates in two core metabolic pathways: the shikimate pathway and the phenylpropanoid pathway. taylorfrancis.com These pathways are responsible for producing a vast array of aromatic compounds in plants. frontiersin.org

The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acid L-phenylalanine. frontiersin.orgresearchgate.net It is estimated that a significant portion of all carbon fixed by plants, potentially over 30%, is channeled through this pathway to produce aromatic compounds. frontiersin.org L-phenylalanine serves as the primary entry point into the general phenylpropanoid pathway. mdpi.com

In the general phenylpropanoid pathway, a series of three enzymatic steps converts L-phenylalanine into p-coumaroyl-CoA. mdpi.com This process is initiated by phenylalanine ammonia-lyase (PAL), a key enzyme that mediates the flow of carbon from primary to secondary metabolism. mdpi.com Subsequently, cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) complete the conversion. mdpi.com

The molecule p-coumaroyl-CoA is a critical branch-point intermediate. It serves as the starter unit for the flavonoid-specific branch of the pathway. Chalcone (B49325) synthase (CHS), the first rate-limiting enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comnih.gov This chalcone is then isomerized by chalcone isomerase (CHI) to yield the flavanone (B1672756) naringenin. Naringenin is a central precursor that can be hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). Dihydrokaempferol is the direct precursor for afzelechin-type flavonoids. mdpi.com It is reduced by dihydroflavonol 4-reductase (DFR) to form leucopelargonidin (B191709), which is then converted to the afzelechin aglycone by enzymes such as leucoanthocyanidin reductase (LAR) or anthocyanidin reductase (ANR). mdpi.commdpi.com

| Pathway | Key Enzyme | Substrate(s) | Product |

|---|---|---|---|

| Shikimate Pathway | Multiple Enzymes | Phosphoenolpyruvate, Erythrose 4-phosphate | L-Phenylalanine |

| General Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamic acid 4-hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | |

| 4-coumarate:CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | |

| Flavonoid Biosynthesis | Chalcone synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone isomerase (CHI) | Naringenin Chalcone | Naringenin | |

| Flavanone 3-hydroxylase (F3H) | Naringenin | Dihydrokaempferol | |

| Dihydroflavonol 4-reductase (DFR) | Dihydrokaempferol | Leucopelargonidin | |

| Leucoanthocyanidin reductase (LAR) / Anthocyanidin reductase (ANR) | Leucopelargonidin | Afzelechin |

Enzymatic Glycosylation of the Afzelechin Aglycone

Glycosylation, the attachment of sugar moieties to other molecules, is a critical final step in the biosynthesis of many plant secondary metabolites. This process is catalyzed by a large and diverse group of enzymes known as glycosyltransferases (GTs). mdpi.com Glycosylation can significantly alter the solubility, stability, and biological activity of the aglycone. In the case of this compound, an apiose sugar is attached to the hydroxyl group at the C-7 position of the afzelechin core structure.

The attachment of the unusual branched-chain sugar apiose is catalyzed by specific apiosyltransferases. While the precise enzyme responsible for the 7-O-apiosylation of afzelechin has not been definitively characterized, research on other flavonoid apiosides provides significant insight into this class of enzymes. diva-portal.orguts.edu.au

A key discovery was the identification of an apiosyltransferase from Glycyrrhiza uralensis (licorice) named GuApiGT. uts.edu.auresearchgate.net This enzyme efficiently catalyzes the 2″-O-apiosylation of flavonoid glycosides, demonstrating strict selectivity for the sugar donor UDP-apiose. researchgate.netresearchgate.net Similarly, studies on the biosynthesis of apiin (B1667559) (apigenin 7-O-apiosylglucoside) in celery and parsley have identified a two-step glycosylation process. nih.gov First, a glucosyltransferase (GlcT) attaches a glucose molecule to the 7-hydroxyl position of apigenin. Following this, a specific apiosyltransferase (ApiT), classified as a glycoside-specific glycosyltransferase (GGT), transfers an apiose residue from UDP-apiose to the pre-attached glucose. nih.gov These findings suggest that the biosynthesis of this compound likely involves a highly specific UDP-apiose-dependent glycosyltransferase that recognizes the C-7 hydroxyl group of the afzelechin aglycone.

| Enzyme Name | Source Organism | Acceptor Substrate | Product | Classification |

|---|---|---|---|---|

| GuApiGT | Glycyrrhiza uralensis | Liquiritin (a flavonoid glucoside) | Liquiritin apioside | UGT79B74 nih.gov |

| AgApiT | Apium graveolens (Celery) | Apigenin 7-O-glucoside | Apiin | UGT94AX1 nih.gov |

| PcApiT | Petroselinum crispum (Parsley) | Apigenin 7-O-glucoside | Apiin | Apiosyltransferase nih.gov |

The enzymatic attachment of the apiose sugar to the C-7 position of afzelechin follows a well-established mechanism for glycosyltransferases. The reaction requires an activated sugar donor, which in this case is UDP-α-D-apiose. The glycosyltransferase enzyme specifically recognizes both the afzelechin aglycone (the acceptor) and the UDP-apiose molecule (the donor).

The reaction proceeds via a nucleophilic attack from the oxygen atom of the hydroxyl group at the C-7 position of the afzelechin molecule on the anomeric carbon (C-1) of the UDP-apiose. This results in the formation of an O-glycosidic bond between the afzelechin and the apiose sugar, with the concurrent release of UDP (uridine diphosphate). The high stereo- and regioselectivity of the enzyme ensures that the apiose is attached specifically to the C-7 position and with the correct anomeric configuration, leading to the formation of afzelechin 7-O-apioside.

Metabolic Flux and Regulation in Plant Systems

Key regulatory points include the enzymes at the entry of the phenylpropanoid (PAL) and flavonoid (CHS) pathways. The expression of the genes encoding these biosynthetic enzymes is largely controlled by complexes of transcription factors, most notably those from the R2R3-MYB, bHLH, and WD40 protein families. researchgate.netnih.gov These transcription factors can activate or repress entire sections of the pathway in response to internal and external signals, such as light, hormones, or pathogen attack. nih.gov

Furthermore, there is a redirection of metabolic resources, or carbon flux, between competing pathways. nih.gov For instance, the precursor p-coumaroyl-CoA is also a building block for lignin (B12514952), another major class of phenylpropanoid-derived compounds. Plants can modulate the flux of intermediates between the flavonoid and lignin biosynthetic pathways to meet specific needs. nih.gov Environmental stresses can induce the expression of stress-related proteins and redirect carbon flux towards the biosynthesis of protective flavonoids like this compound. taylorfrancis.comnih.gov

Untargeted Metabolomics for Pathway Elucidation

Elucidating the complex biosynthetic pathway of compounds like this compound is greatly aided by modern analytical techniques, particularly untargeted metabolomics. mdpi.com This approach aims to comprehensively measure as many small-molecule metabolites as possible in a biological sample, providing a snapshot of the organism's metabolic state. researchgate.netnih.gov

By using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), researchers can generate detailed metabolic profiles of plant tissues. researchgate.netresearchgate.net When applied to the study of flavonoid biosynthesis, untargeted metabolomics can identify not only the final products but also numerous precursors, intermediates, and related side-products within the pathway. nih.govmdpi.com

A powerful strategy within metabolomics is the comparative analysis of different samples to identify differentially expressed (or accumulated) metabolites (DAMs). researchgate.net For instance, researchers might compare a plant variety that produces high levels of this compound with one that produces low levels, or compare different tissues (e.g., leaves vs. roots) from the same plant. researchgate.netmdpi.com

Metabolites that are significantly more abundant in the high-producing variety are flagged as DAMs. researchgate.net These DAMs often include the target compound as well as its direct precursors and downstream derivatives. By mapping these DAMs onto known metabolic networks, researchers can confirm existing pathway steps and discover new or alternative routes. When this metabolomic data is integrated with transcriptomic data (analysis of gene expression), a more complete picture emerges. Genes encoding biosynthetic enzymes that are highly expressed in the high-producing variety and whose expression levels correlate with the accumulation of specific DAMs are strong candidates for being involved in the pathway. nih.govresearchgate.net This integrated "omics" approach is instrumental in identifying the specific genes, such as the glycosyltransferases, responsible for the final steps in this compound biosynthesis.

| Metabolite | High-Producing Plant Line (Relative Abundance) | Low-Producing Plant Line (Relative Abundance) | Fold Change | Putative Role |

|---|---|---|---|---|

| L-Phenylalanine | 150 | 120 | 1.25 | Primary Precursor |

| Naringenin | 850 | 200 | 4.25 | Key Intermediate |

| Dihydrokaempferol | 1200 | 150 | 8.00 | Direct Precursor to Aglycone |

| Afzelechin | 2500 | 100 | 25.00 | Aglycone |

| This compound | 5000 | 50 | 100.00 | Final Product |

Correlation with Upstream and Downstream Pathway Intermediates

The biosynthesis of this compound is intricately linked to the broader flavonoid pathway, and its cellular concentration is directly influenced by the availability of upstream precursors and the rate of its conversion into downstream products. Understanding these metabolic interconnections is crucial for elucidating the regulation of its production in plants. The accumulation of this compound is expected to show a direct positive correlation with the pool of its immediate precursors and a more complex relationship with downstream metabolites, often governed by competitive enzymatic activities.

Upstream Intermediates:

The synthesis of the afzelechin aglycone originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) produces p-coumaroyl-CoA. This intermediate serves as a crucial entry point into the flavonoid pathway.

Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. The flavanone 3-hydroxylase (F3H) then hydroxylates naringenin to produce dihydrokaempferol. Dihydroflavonol 4-reductase (DFR) reduces dihydrokaempferol to leucopelargonidin, which is the direct precursor to afzelechin. Finally, leucoanthocyanidin reductase (LAR) converts leucopelargonidin into (+)-afzelechin. The formation of this compound is completed by the action of a specific glycosyltransferase, which attaches an apiose sugar molecule to the 7-hydroxyl group of the afzelechin backbone.

Given this linear sequence of reactions, the concentration of this compound is expected to be positively correlated with the cellular levels of these upstream intermediates. A high abundance of L-phenylalanine, naringenin, dihydrokaempferol, leucopelargonidin, and particularly the immediate precursor, afzelechin, would likely lead to an increased synthesis of this compound, assuming the necessary enzymes are active.

Downstream Intermediates:

Afzelechin, the aglycone of this compound, is a fundamental building block for the synthesis of proanthocyanidins (B150500) (also known as condensed tannins). Proanthocyanidins are polymers formed from flavan-3-ol (B1228485) units like afzelechin and its stereoisomer, epiafzelechin. The enzyme anthocyanidin synthase (ANS) can compete for the precursor leucopelargonidin to produce pelargonidin, which can then be converted to epiafzelechin by anthocyanidin reductase (ANR).

Therefore, a competitive relationship exists between the biosynthesis of afzelechin (and subsequently this compound) and the biosynthesis of other flavan-3-ols and anthocyanidins. A high rate of proanthocyanidin (B93508) synthesis would consume the afzelechin pool, potentially leading to a negative correlation between the levels of this compound and proanthocyanidin polymers. The metabolic flux is thus partitioned at the leucopelargonidin and afzelechin branch points, and the relative activities of LAR, ANS, and ANR, as well as the glycosyltransferase responsible for apiosylation, will determine the final accumulation of these respective compounds.

Detailed Research Findings:

Metabolomic studies in various plant species have demonstrated these correlations within the flavonoid pathway. Although specific quantitative data correlating this compound with all its upstream and downstream intermediates is not extensively documented in a single study, the general principles of metabolic pathway analysis allow for a high degree of confidence in these expected relationships. For instance, upregulation of early pathway genes such as CHS and CHI often leads to an accumulation of a wide range of downstream flavonoids, including various flavan-3-ol glycosides. Conversely, the overexpression of genes involved in proanthocyanidin polymerization can deplete the monomeric flavan-3-ol pool.

The following interactive table illustrates the hypothetical correlation coefficients (r) between this compound and its key metabolic neighbors based on our understanding of the biosynthetic pathway. A positive correlation indicates that an increase in the intermediate is associated with an increase in this compound, while a negative correlation suggests an inverse relationship.

| Metabolic Intermediate | Pathway Position | Expected Correlation with this compound | Rationale |

|---|---|---|---|

| L-phenylalanine | Upstream (Primary Precursor) | Positive | Initial substrate for the entire phenylpropanoid pathway. |

| Naringenin | Upstream | Positive | Key intermediate in the flavonoid pathway leading to dihydrokaempferol. |

| Dihydrokaempferol | Upstream | Positive | Direct precursor for the synthesis of leucopelargonidin. |

| Leucopelargonidin | Upstream (Branch Point) | Positive | Immediate precursor to afzelechin and a substrate for ANS. |

| Afzelechin | Upstream (Direct Aglycone) | Strongly Positive | The direct substrate for the glycosylation step to form this compound. |

| Proanthocyanidins | Downstream | Negative | Polymerization consumes the afzelechin pool, representing a competing pathway. |

| Pelargonidin | Competing Pathway | Negative | Derived from leucopelargonidin via ANS, diverting flux away from afzelechin synthesis. |

Chemical and Chemoenzymatic Synthesis of Afzelechin 7 Apioside

Development of Total Chemical Synthesis Routes

The total chemical synthesis of afzelechin 7-apioside involves two primary stages: the asymmetric synthesis of the afzelechin aglycone and the subsequent regioselective glycosylation at the 7-hydroxyl group with an activated apiose donor.

The enantioselective synthesis of the afzelechin core has been achieved through various strategies. researchgate.net One notable approach utilizes a Sharpless asymmetric dihydroxylation to establish the key stereocenters on the C-ring. researchgate.net This method allows for the controlled formation of the desired stereoisomers of afzelechin. researchgate.net The synthesis typically begins from a chalcone (B49325) precursor, which undergoes an intramolecular cyclization to form the flavan (B184786) scaffold.

Once the afzelechin aglycone is obtained, the subsequent challenge lies in the regioselective glycosylation. The presence of multiple hydroxyl groups on the afzelechin molecule necessitates the use of protecting groups to ensure that the glycosidic bond forms specifically at the C-7 position. A common strategy involves the peracylation of the flavonoid, followed by a highly regioselective deacylation of the more reactive 7-O-acyl group. nih.gov

The glycosylation step itself is typically achieved using a glycosyl donor, such as a glycosyl trifluoroacetimidate, activated by a Lewis acid like boron trifluoride etherate (BF3·Et2O). nih.gov The final step involves the removal of the remaining protecting groups under basic conditions to yield the desired this compound. nih.gov

| Synthetic Stage | Key Methodologies | Common Reagents |

| Afzelechin Synthesis | Sharpless Asymmetric Dihydroxylation, Intramolecular Cyclization | Chalcone precursors, Sharpless dihydroxylation reagents |

| Regioselective Glycosylation | Peracylation/Selective Deacylation | Acylating agents (e.g., acetic anhydride), Thiophenol, Imidazole |

| Glycosidic Bond Formation | Lewis Acid-Catalyzed Glycosylation | Glycosyl trifluoroacetimidates, BF3·Et2O |

| Deprotection | Base-Mediated Deprotection | Basic conditions (e.g., sodium methoxide (B1231860) in methanol) |

Strategies for Chemoenzymatic Synthesis and Biotransformation

Chemoenzymatic approaches offer an attractive alternative to total chemical synthesis, often providing high regioselectivity and stereoselectivity under milder reaction conditions. These methods typically involve the use of enzymes such as glycosyltransferases or glycosidases. ox.ac.uknih.gov

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov In the context of this compound synthesis, a specific GT could potentially catalyze the direct and selective glycosylation of afzelechin at the 7-position using a nucleotide-activated apiose donor. While the identification of a GT with the precise substrate specificity for afzelechin and apiose is a significant area of research, the broad substrate tolerance of some plant-derived GTs suggests this is a feasible strategy. nih.gov

Another chemoenzymatic strategy employs glycosynthases, which are engineered mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. ox.ac.uknih.gov This approach involves a chemically synthesized glycosyl fluoride (B91410) donor and the aglycone acceptor. A glycosynthase derived from a suitable glycosidase could potentially catalyze the formation of the 7-O-apiosyl linkage on the afzelechin scaffold. nih.gov

Biotransformation, using whole-cell systems such as fungi or bacteria, presents another avenue for the synthesis of flavonoid glycosides. oaepublish.com This method leverages the endogenous enzymatic machinery of the microorganism to perform specific transformations on an exogenously supplied substrate. Introducing afzelechin to a culture of a microorganism known to produce glycosides could lead to the formation of this compound, among other potential metabolites.

| Enzymatic Approach | Enzyme Class | Mechanism | Key Requirements |

| Glycosyltransferase-Mediated Synthesis | Glycosyltransferases (GTs) | Transfer of an activated sugar to the aglycone. | Specific GT, Activated sugar donor (e.g., UDP-apiose) |

| Glycosynthase-Catalyzed Synthesis | Mutant Glycosidases | Catalyzes glycosidic bond formation without hydrolysis. | Engineered glycosynthase, Glycosyl fluoride donor |

| Biotransformation | Various Microbial Enzymes | Whole-cell catalysis of glycosylation. | Selected microbial strain, Afzelechin substrate |

Synthesis of Stereoisomers and Analogues for Research Purposes

The synthesis of stereoisomers and analogues of this compound is crucial for structure-activity relationship (SAR) studies and for exploring the biological activities of related compounds.

Stereoisomers of afzelechin, such as epiafzelechin, can be synthesized by modifying the stereoselective steps in the total chemical synthesis. researchgate.net For instance, the choice of chiral ligands in the asymmetric dihydroxylation step can dictate the stereochemical outcome at the C-2 and C-3 positions of the flavan nucleus. nih.gov Subsequent glycosylation of these different afzelechin stereoisomers would yield the corresponding stereoisomeric glycosides.

The synthesis of analogues can be achieved by introducing variations in both the aglycone and the sugar moiety. Analogues of the afzelechin core can be prepared by starting with different chalcone precursors, which can incorporate various substitution patterns on the A and B rings. chula.ac.thnih.gov These modified afzelechin aglycones can then be glycosylated to produce a library of analogues.

Furthermore, analogues can be created by altering the sugar unit. Instead of apiose, other monosaccharides or disaccharides can be attached to the 7-hydroxyl group of afzelechin. This can be accomplished by using different activated sugar donors in either chemical or chemoenzymatic glycosylation reactions. The development of diverse synthetic routes allows for the systematic modification of the this compound structure, providing valuable tools for pharmacological research. nih.gov

| Compound Class | Synthetic Strategy | Purpose |

| Stereoisomers | Use of different chiral catalysts/auxiliaries in asymmetric synthesis. | Investigate the influence of stereochemistry on biological activity. |

| Aglycone Analogues | Synthesis from variously substituted chalcone precursors. | Explore the effect of A- and B-ring substitutions on activity. |

| Glycosidic Analogues | Utilization of different activated sugar donors in glycosylation. | Determine the role of the sugar moiety in biological function. |

Biological Roles and Mechanistic Studies of Afzelechin 7 Apioside

Role in Plant Physiology and Development

The involvement of afzelechin 7-apioside in key aspects of plant life cycles, from flowering to coping with environmental challenges, is an emerging area of study.

Involvement in Floral Induction Processes

Research has identified this compound as one of the many phenylpropanoid pathway intermediates that increase in apple trees, specifically in the cultivar 'Nicoter'. This increase is correlated with the process of floral induction, suggesting a potential role for the compound in the transition from vegetative to reproductive growth. hmdb.ca The regulation of flowering is a critical developmental process for ensuring reproductive success, and the presence of this compound in this context points to its integration into the complex signaling and metabolic networks that govern this transition. hmdb.ca

Biochemical Interactions within Plant Systems

The biochemical functions of this compound are intrinsically linked to its place within the broader metabolic framework of the plant.

Integration into Plant Metabolic Networks

This compound is a product of the flavonoid biosynthetic pathway, which is a major branch of the phenylpropanoid pathway. hmdb.canih.gov The core structure of this compound, afzelechin, is a flavan-3-ol (B1228485) that serves as a monomeric building block for the synthesis of proanthocyanidins (B150500), specifically propelargonidins. researchgate.net The biosynthesis of afzelechin from the precursor naringenin (B18129) involves a series of enzymatic reactions. researchgate.net The subsequent glycosylation of afzelechin with an apiose sugar molecule at the 7-position results in the formation of this compound. This integration into a key secondary metabolic pathway underscores its role within the plant's chemical architecture.

The table below outlines the key compounds involved in the biosynthetic pathway leading to afzelechin.

| Compound | Class | Role in Pathway |

| Phenylalanine | Amino Acid | Primary precursor for the phenylpropanoid pathway. nih.gov |

| p-Coumaroyl-CoA | Phenylpropanoid | Key intermediate in the general phenylpropanoid pathway. nih.gov |

| Naringenin | Flavanone (B1672756) | A central precursor for various flavonoid classes, including flavan-3-ols. researchgate.net |

| Leucopelargonidin (B191709) | Leucoanthocyanidin | Intermediate precursor to afzelechin. |

| Afzelechin | Flavan-3-ol | The aglycone of this compound and a monomer for proanthocyanidins. ebi.ac.ukresearchgate.net |

Proposed Functions as a Constituent of Plant Metabolomes

The following table lists plant species and preparations where this compound has been identified.

| Plant/Preparation | Part/Type | Significance |

| Malus domestica (Apple), cv. 'Nicoter' | Not specified | Associated with floral induction processes. hmdb.ca |

| Aum-Ma-Rit recipe | Traditional Thai herbal drug | Identified as a constituent compound. cabidigitallibrary.org |

| Eriosema montanum | Whole plant | Identified as a constituent in the methanolic extract. |

Phytochemical Ecology and Interspecies Interactions

Currently, there is a lack of specific research findings detailing the role of this compound in phytochemical ecology and interspecies interactions. Flavonoids, as a broad class of compounds, are known to mediate various interactions between plants and other organisms, including acting as signaling molecules, attractants for pollinators, and defense compounds against herbivores and pathogens. However, the specific functions of this compound in these ecological contexts have not been elucidated in the available scientific literature.

Contribution to Organoleptic Properties (e.g., Bitter Principle)

The sensory properties of food and beverages are significantly influenced by the presence of flavonoid compounds, which contribute to attributes such as color, astringency, and bitterness. This compound, a glycoside of the flavan-3-ol afzelechin, is presumed to play a role in the organoleptic profile of the plants and derived products in which it is found. While direct sensory analysis of isolated this compound is not extensively documented in scientific literature, its contribution to taste, particularly bitterness, can be inferred from the known characteristics of its constituent parts: the afzelechin aglycone and the apiose sugar moiety, as well as the general principles of structure-taste relationships in flavonoids.

Flavan-3-ols, the class of flavonoids to which afzelechin belongs, are well-recognized for their contribution to the bitter and astringent sensations in many foods and beverages, including tea, cocoa, and wine. wikipedia.orgresearchgate.netnih.gov Monomeric flavan-3-ols are noted to be primarily bitter. researchgate.net The perception of bitterness is a crucial factor in consumer acceptance of food products, and the presence of compounds like afzelechin can be a defining characteristic of their taste profile.

Glycosylation, the attachment of a sugar molecule to a non-sugar molecule (aglycone), is a common modification of flavonoids in plants and is known to significantly alter their chemical and physical properties, including solubility and taste. In many cases, the addition of a sugar moiety to a bitter aglycone can reduce or mask the bitterness. mdpi.com The type of sugar, its point of attachment to the aglycone, and the linkage configuration all play a role in the resulting taste.

In the case of this compound, an apiose sugar is attached at the 7-hydroxyl group of the afzelechin molecule. The specific impact of this apiosyl group on the bitterness of the afzelechin core has not been quantitatively determined in published sensory panel studies. However, based on the general trend of glycosylation reducing the bitterness of flavonoids, it is hypothesized that this compound may be less bitter than its aglycone, afzelechin. The presence of the sugar molecule can increase the compound's polarity and may interfere with the interaction between the flavonoid structure and the bitter taste receptors on the tongue.

Table of Research Findings on Flavan-3-ol Bitterness

| Compound Class | Specific Compound(s) | Key Finding | Reference(s) |

| Flavan-3-ol Monomers | General | Primarily contribute to bitterness in foods and beverages. | researchgate.net |

| Flavan-3-ol Isomers | (-)-Epicatechin (B1671481) vs. (+)-Catechin | (-)-Epicatechin is significantly more bitter and has a longer duration of bitterness than (+)-catechin. | researchgate.net |

| Flavonoid Glycosides | General | Glycosylation often reduces the bitterness of the flavonoid aglycone. The type and linkage of the sugar are important factors. | mdpi.com |

Advanced Analytical Method Development and Quantification

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of flavonoid glycosides due to its high sensitivity and selectivity. oulu.fi The development of a robust LC-MS method for Afzelechin 7-apioside involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The chromatographic separation is typically achieved using a reversed-phase C18 column. nih.govnih.gov The mobile phase composition is a critical factor, often consisting of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. nih.govnih.gov The addition of a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase is common practice to improve peak shape and enhance ionization efficiency. nih.govmdpi.com Other parameters, including the column temperature and the mobile phase flow rate, are also optimized to achieve the best possible separation from other closely related compounds in a sample matrix.

For mass spectrometric detection, electrospray ionization (ESI) is the most suitable technique for flavonoid conjugates. mdpi.com The optimization process involves selecting the appropriate ionization mode, either positive or negative. For flavonoid glycosides, the negative ion mode often provides higher sensitivity. nih.govmdpi.com Key MS parameters that require optimization include the capillary voltage, desolvation gas temperature and flow rate, and collision energy for fragmentation in MS/MS analysis. The goal is to maximize the signal intensity of the parent ion of this compound and its characteristic fragment ions, which is crucial for selective and sensitive quantification. nih.govfrontiersin.org

Table 1: Hypothetical Optimization of MS Parameters for this compound Detection

| Parameter | Tested Range | Optimal Value | Effect on Signal |

|---|---|---|---|

| Ionization Mode | Positive/Negative | Negative | Higher sensitivity for deprotonated molecule [M-H]⁻ |

| Capillary Voltage (kV) | 2.0 - 4.5 | 3.5 | Maximizes ion formation without causing in-source fragmentation |

| Desolvation Gas Temp. (°C) | 250 - 450 | 400 | Ensures efficient solvent evaporation and ion desolvation |

| Desolvation Gas Flow (L/hr) | 600 - 1000 | 800 | Optimizes the desolvation process for stable ion generation |

| Collision Energy (eV) | 10 - 40 | 25 | Produces characteristic and abundant fragment ions for MS/MS |

Method Validation for Reproducible Detection and Quantification

Once the LC-MS method is optimized, it must be validated to ensure that it is reliable, reproducible, and suitable for its intended purpose. Method validation is performed according to international guidelines and involves the assessment of several key parameters. nih.gov

Linearity: This is evaluated by analyzing a series of standard solutions of this compound at different concentrations. The response (peak area) is plotted against the concentration, and a calibration curve is generated. The method is considered linear if the correlation coefficient (R²) is typically ≥ 0.99. mdpi.commdpi.com

Precision: Precision is the measure of the closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should generally be below 15%. nih.govnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by a recovery study, where a known amount of this compound is added to a sample matrix and the percentage of the compound recovered is calculated. Acceptable recovery is typically within the range of 80-120%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.commdpi.com

Table 2: Hypothetical Validation Summary for the Quantification of this compound

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | ≥ 0.99 |

| Linear Range (ng/mL) | 5 - 1000 | Dependent on application |

| Repeatability (RSD %) | < 5% | ≤ 15% |

| Intermediate Precision (RSD %) | < 8% | ≤ 15% |

| Accuracy (Recovery %) | 95 - 105% | 80 - 120% |

| LOD (ng/mL) | 1.5 | Signal-to-noise ratio ≥ 3 |

| LOQ (ng/mL) | 5.0 | Signal-to-noise ratio ≥ 10 |

Application of Targeted and Untargeted Metabolomics for Quantitative Analysis

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. In the context of analyzing plant extracts for this compound, both targeted and untargeted metabolomics approaches can be applied. frontiersin.orgfrontiersin.org

Targeted metabolomics is a hypothesis-driven approach that focuses on the quantification of a predefined set of known metabolites. metwarebio.commetabolon.com For this compound, a targeted method would be developed to specifically measure its concentration with high sensitivity and accuracy. This approach is ideal for quality control purposes or when the primary goal is to quantify this specific compound. mdpi.com

Table 3: Comparison of Targeted and Untargeted Metabolomics for this compound Analysis

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Goal | Quantitative analysis of this compound | Comprehensive profiling of all metabolites in the sample |

| Approach | Hypothesis-driven | Hypothesis-generating (discovery-oriented) |

| Selectivity | High | Low (broad-spectrum) |

| Sensitivity | High | Lower for individual compounds |

| Quantification | Absolute | Relative |

| Compound Identification | Pre-defined | Includes known and unknown compounds |

Future Research Directions and Research Applications

Elucidation of Novel Biosynthetic Enzymes and Genes

The biosynthesis of Afzelechin 7-apioside involves a multi-step enzymatic pathway, starting from the general flavonoid pathway and culminating in a highly specific glycosylation step. While the upstream pathway to produce the afzelechin aglycone is relatively well understood, the specific enzymes that attach the apiose sugar remain a critical knowledge gap.

Future research must focus on the discovery and characterization of the specific glycosyltransferase (GT) responsible for attaching an apiose molecule to the 7-hydroxyl group of the afzelechin core. Recent studies have successfully identified apiosyltransferases for other flavonoids, such as in celery and parsley, revealing that these enzymes often belong to specific UDP-glycosyltransferase (UGT) families (e.g., UGT94) and are highly specific for both the sugar donor (UDP-apiose) and the flavonoid acceptor. nih.govnih.govnii.ac.jpdiva-portal.org Identifying the homologous gene in afzelechin-producing plants is a primary objective.

The research approach would likely involve:

Transcriptome Analysis: Sequencing the RNA from plant tissues known to accumulate this compound to create a library of all expressed genes.

Gene Mining: Searching the transcriptome data for sequences similar to known flavonoid glycosyltransferases, particularly those identified as apiosyltransferases. diva-portal.org

Functional Characterization: Expressing candidate genes in a host system (like E. coli or yeast) and performing in vitro enzymatic assays to confirm their ability to convert afzelechin and UDP-apiose into this compound. diva-portal.org

The elucidation of these novel enzymes and their corresponding genes is not only fundamental to understanding plant biochemistry but also provides the genetic tools needed for metabolic engineering to produce this compound in scalable microbial or plant-based systems. diva-portal.org

Exploration of Structure-Activity Relationships within Afzelechin Glycosides

The biological activity of a flavonoid is intimately linked to its chemical structure. The addition of a sugar moiety, such as apiose, can significantly alter properties like solubility, stability, and bioavailability, which in turn modifies its biological function. nih.gov A key area of future research is to systematically explore the structure-activity relationships (SAR) for this compound and related afzelechin glycosides.

Key questions to be addressed include:

How does the presence of the 7-apioside group affect the antioxidant, anti-inflammatory, or other biological activities compared to the afzelechin aglycone? nih.govresearchgate.net

What is the difference in activity between a 7-apioside and other glycosides (e.g., glucosides or xylosides) at the same or different positions (e.g., position 3)?

Does the branched-chain structure of apiose confer unique interaction capabilities with biological targets compared to more common six-carbon sugars?

SAR studies have shown that for flavonoids, specific hydroxyl group placements and the C2-C3 double bond are critical for anti-inflammatory and antioxidant effects. nih.govnih.gov Glycosylation can sometimes diminish activity through steric hindrance but can also enhance it by improving solubility or targeting specific cellular transporters. mdpi.comnih.gov Answering these questions will require synthesizing a library of afzelechin glycoside variants and testing them in a panel of biological assays. This knowledge is crucial for designing and developing novel compounds with optimized therapeutic or industrial properties.

Table 1: Key Structural Features of Flavonoids and Their Influence on Bioactivity

| Structural Feature | Position(s) | General Impact on Bioactivity |

| Hydroxyl (-OH) Groups | C5, C7, C3', C4' | Generally increases antioxidant and anti-inflammatory activity. nih.gov |

| C2-C3 Double Bond | C-Ring | Enhances antioxidant and anti-inflammatory potential through electron delocalization. nih.govmdpi.com |

| 4-Oxo (Carbonyl) Group | C-Ring | Works in conjugation with the C2-C3 double bond to enhance activity. mdpi.com |

| Glycosylation (Sugar Moiety) | Various | Can increase solubility and stability; may increase or decrease specific biological activities depending on sugar type and linkage position. mdpi.comnih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the role of this compound in a biological system, a holistic, systems-level approach is necessary. The integration of multiple "omics" disciplines—metabolomics, transcriptomics, and proteomics—can provide a comprehensive picture of how this compound is synthesized, regulated, and what its downstream effects are within the plant. nih.govmdpi.com

Future research should employ an integrated multi-omics strategy:

Metabolomics: To accurately quantify the levels of this compound and related metabolites in different plant tissues, developmental stages, or under various environmental stresses. mdpi.com

Transcriptomics: To correlate metabolite accumulation with the expression levels of candidate biosynthetic genes (identified in Section 9.1), regulatory genes (like transcription factors), and genes that respond to the presence of the compound. oup.comresearchgate.net

Proteomics: To confirm that the identified genes are translated into functional enzymes and to observe changes in the broader proteome in response to the compound's accumulation.

By integrating these datasets, researchers can build comprehensive models of the flavonoid biosynthesis network. nih.govmdpi.com This approach has proven effective for identifying functional genes and understanding complex metabolic pathways in various plants. oup.comresearchgate.netbohrium.com Such a systems-level understanding is crucial for predicting the effects of genetic or environmental changes and for designing effective metabolic engineering strategies.

Development of High-Throughput Screening Methods for Related Compounds

Discovering novel bioactive compounds and identifying new, highly efficient enzymes are often limited by the low throughput of traditional analytical methods like HPLC. nih.gov A significant future direction is the development of high-throughput screening (HTS) platforms for afzelechin glycosides and the enzymes that produce them. routledge.comarvojournals.org

Research in this area should focus on:

Enzyme Activity Screens: Developing assays to rapidly screen large libraries of candidate glycosyltransferase enzymes for their ability to synthesize this compound or other novel glycosides. Methods based on detecting the UDP byproduct of the glycosylation reaction (e.g., the UDP-Glo™ assay) or colorimetric/fluorescent changes are well-suited for HTS. nih.govmdpi.com Another innovative approach is the biphasic glycosyltransferase high-throughput (BiG HiT) assay, which separates the more polar glycoside product from the nonpolar substrate for easy detection. nih.gov

Bioactivity Screens: Creating automated assays to test the biological effects (e.g., antioxidant, enzyme inhibition, antimicrobial) of a library of afzelechin derivatives. This would accelerate the structure-activity relationship studies described in Section 9.2.

These HTS platforms are essential for efficiently exploring chemical diversity, discovering enzymes with novel specificities, and identifying lead compounds for pharmaceutical or agricultural applications. routledge.comohsu.edu

Table 2: Comparison of Screening Methods for Glycosyltransferase Activity

| Method | Principle | Throughput | Advantages | Disadvantages |

| HPLC | Chromatographic separation and detection of product | Low | Highly accurate and quantitative | Time-consuming, requires expensive equipment. nih.gov |

| UDP-Glo™ Assay | Luminescent detection of UDP byproduct | High | Fast, sensitive, suitable for automation. nih.gov | Indirect measurement, potential for interference. |

| BiG HiT Assay | Liquid-liquid extraction to separate product, followed by absorbance/fluorescence detection | High | Direct product detection, avoids chromatography. nih.gov | Requires chromophoric/fluorescent substrate. |

| Mass Spectrometry (NIMS) | Direct analysis of reaction products on a specialized surface | High | Highly sensitive and specific, label-free. nih.govnih.gov | Requires specialized mass spectrometry setup. |

Role of this compound in Phytoremediation and Agro-Industrial Applications

The biological functions of flavonoids as protective agents in plants suggest potential applications in environmental and agricultural settings. creative-proteomics.comnih.gov Future research should investigate the utility of this compound and the plants that produce it in these areas.

Phytoremediation: Phytoremediation uses plants to remove, degrade, or stabilize environmental contaminants, including heavy metals. Flavonoids can contribute to heavy metal tolerance in plants through two primary mechanisms: acting as antioxidants to quench the oxidative stress caused by metal toxicity and chelating metal ions to sequester them in a less toxic form. sinica.edu.twresearchgate.netnih.gov Future studies should assess whether plants rich in this compound exhibit enhanced tolerance to specific heavy metals and whether the compound itself plays a direct role in metal chelation. sinica.edu.twmdpi.com This could lead to the development of new plant-based strategies for decontaminating polluted soils and water. mdpi.com

Agro-Industrial Applications: Plant secondary metabolites are a valuable resource for agriculture and the food industry. nih.govnumberanalytics.com Flavonoids contribute to plant defense against pathogens and pests and protect against abiotic stresses like UV radiation. creative-proteomics.com Research into this compound could lead to:

Crop Improvement: Engineering crops to produce this compound could enhance their resilience to environmental stressors, potentially reducing the need for synthetic pesticides. nih.govnumberanalytics.com

Natural Food Additives: As natural products, flavonoids are of interest as food preservatives or functional food ingredients due to their antioxidant properties. researchgate.net The stability and solubility conferred by the apioside group may offer advantages over other flavonoids.

Exploring these applications could provide sustainable, nature-based solutions for environmental cleanup and the development of more robust and nutritious crops. researchgate.netresearchgate.net

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Afzelechin 7-apioside?

To confirm the structure of this compound (C₂₀H₂₂O₉, MW 406.128), researchers should employ a combination of 1D/2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For instance, ¹H and ¹³C NMR can identify apiosyl and afzelechin moieties, while heteronuclear correlation experiments (HSQC, HMBC) establish connectivity . HR-MS validates molecular formula accuracy. Cross-referencing with databases like PubChem or isolated standards (e.g., (+)-catechin derivatives) ensures reliability .

Q. What are standard protocols for isolating this compound from plant sources?

Bioactivity-guided fractionation is commonly used. Start with solvent extraction (e.g., methanol/water), followed by liquid-liquid partitioning. Column chromatography (silica gel, Sephadex LH-20) separates crude extracts, with HPLC (C18 columns, UV detection at 280 nm) refining purity. TLC with vanillin-H₂SO₄ staining aids in tracking phenolic compounds. Antioxidant assays (e.g., DPPH, ABTS) can prioritize fractions containing this compound .

Q. How can researchers validate the purity of this compound post-isolation?

Purity is confirmed via UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) and qNMR. A single peak at 13.896 min (C20H22O9, [M+H]+ m/z 407.135) with ≥95% area under the curve indicates purity. Residual solvents or co-eluting isomers require GC-MS or chiral chromatography .

Advanced Research Questions

Q. What experimental designs address contradictions in reported bioactivities of this compound?

Discrepancies in antioxidant or cytotoxic data often arise from assay variability (e.g., ABTS vs. FRAP) or differences in cell models (primary vs. immortalized lines). To resolve this, standardize protocols using OECD guidelines, include positive controls (e.g., ascorbic acid), and report IC₅₀ values with confidence intervals. Meta-analyses of dose-response curves across studies can identify confounding factors like oxidation during storage .

Q. How can heterologous biosynthesis of this compound be optimized in microbial systems?

Engineered E. coli polycultures expressing flavonoid pathway genes (e.g., chalcone synthase, glycosyltransferases) enable de novo synthesis. Use modular vector systems (e.g., pETDuet) to balance gene expression. Quantify titers via LC-MS against (−)-catechin standard curves (due to Afzelechin’s commercial unavailability) and optimize fed-batch fermentation with galactose induction .

Q. What mechanistic studies elucidate this compound’s interaction with cellular targets?

Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like COX-2 or Keap1-Nrf2. Validate via surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). In vitro models (e.g., glutamate-induced neuronal toxicity in SH-SY5Y cells) paired with siRNA knockdowns can confirm pathway involvement .

Q. How should researchers design stability studies for this compound in physiological conditions?

Simulate gastrointestinal (pH 2–7.4) and plasma environments. Monitor degradation via LC-MS over 24h. Accelerated stability testing (40°C/75% RH) identifies degradation products. Stabilizers like cyclodextrins or nanoencapsulation (PLGA nanoparticles) improve bioavailability .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound bioactivity data?

Use two-tailed unpaired t-tests (α=0.05) for pairwise comparisons and ANOVA with Tukey post-hoc tests for multi-group experiments. Report effect sizes (Cohen’s d) and power analysis (G*Power) to justify sample sizes. For omics data, apply false discovery rate (FDR) correction .

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to ARRIVE guidelines for preclinical research. Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use authenticated cell lines (STR profiling) and detail buffer compositions (e.g., exact pH, ion concentrations) .

Q. What gaps exist in current knowledge about this compound, and how can they be addressed?

Unexplored areas include its pharmacokinetics (Cmax, Tmax) and epigenetic effects. Propose studies using stable isotope tracers (¹³C-labeled Afzelechin) in rodent models or ChIP-seq to assess histone modification impacts. Collaborative frameworks (e.g., multi-omics consortia) can accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |